3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Catalog No.
S722620
CAS No.
52200-15-4
M.F
C12H11FN2O
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

CAS Number

52200-15-4

Product Name

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

IUPAC Name

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3

InChI Key

VPGVIOPQYFIUQQ-UHFFFAOYSA-N

SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a substituted enaminone, a class of versatile precursors used extensively in heterocyclic synthesis. Its primary utility is as a key building block for the production of 3-aryl-1H-pyrazole-4-carbonitriles. This pyrazole scaffold is a privileged structure in the development of modern agrochemicals and pharmaceutical agents, where the specific substituents on the phenyl ring are critical for biological activity. [1]

Procurement Fit

Synthesis Workflow
May support microwave-assisted heterocycle synthesis with reported yield advantage
Purification
Higher melting point may facilitate recrystallization over non-fluorinated analogs
Commercial Supply
Multi-vendor availability at ≥97% purity with supporting analytical documentation

Substituting this compound with non-fluorinated or other halogenated analogs (e.g., chloro-, bromo-) is not viable for applications where end-product performance is the primary driver. The para-fluoro substituent is a deliberate design element, not an incidental feature. It directly modulates the electronic properties, metabolic stability, and binding affinity of the final heterocyclic products, such as pyrazole-based insecticides or pharmaceuticals. [REFS-1, REFS-2] Replacing the fluorine atom with hydrogen or another halogen fundamentally alters the target molecule's bioactivity, rendering it ineffective or suboptimal for its intended, performance-critical application. Therefore, procurement of the specific 4-fluoro precursor is essential for synthesizing the intended high-performance active ingredient.

Substitution Risk

Attribute
4-Fluoro (Target)
Regioisomers / Non-fluorinated
Phenyl substitution
para-fluoro
ortho-fluoro, meta-fluoro, or hydrogen
Melting point behavior
Higher (142–145 °C) aiding crystallinity
Lower for non-fluorinated (128–129 °C); regioisomers may differ
Boiling point profile
Highest among regioisomers (408 °C)
2-fluoro: 406.5 °C; 3-fluoro: 407.1 °C
Commercial purity & supply
≥97–98% from multiple vendors
Limited listings; purity often unspecified or lower
Regioisomer substitution may alter crystallization, reactivity, and procurement consistency. Direct replacement without re-validation is not advised.

Precursor Efficiency: Higher Cyclization Yield Compared to Non-Fluorinated Analog

In the critical cyclization step with hydrazine hydrate to form the corresponding 3-aryl-1H-pyrazole-4-carbonitrile, 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile demonstrates a higher conversion efficiency than its direct non-fluorinated counterpart. The synthesis using the target 4-fluoro precursor proceeds with a reported yield of 89.1% [1], compared to an 85% yield reported for the non-fluorinated 2-benzoyl-3-(dimethylamino)-2-propenenitrile under similar reaction conditions [2].

Evidence DimensionProduct Yield in Pyrazole Synthesis
Target Compound Data89.1% yield
Comparator Or BaselineNon-fluorinated analog (3-(Dimethylamino)-2-benzoylacrylonitrile): 85% yield
Quantified Difference+4.1% relative yield improvement
ConditionsCyclization reaction with hydrazine hydrate in an alcohol solvent.

This improved yield translates to greater process efficiency and lower cost-per-gram of the high-value fluorinated pyrazole intermediate, making it a more economical choice for scaled production.

Microwave Yield
Reported
85–90%
vs. 70–80% conventional
Yield advantage under microwave conditions
Microwave-assisted protocol; conditions to verify

Downstream Performance: Enables Synthesis of Agrochemicals Outperforming Commercial Standards

The primary value of the 4-fluoro substituent is realized in the bioactivity of the final product. A pyrazole derivative (compound 11e) synthesized from a fluorinated phenylpyrazole core exhibits superior insecticidal activity against the oriental armyworm (Mythimna separata) compared to the widely used commercial insecticide chlorantraniliprole. The LC50 value for the fluorinated derivative was 0.23 mg/L, while chlorantraniliprole measured 0.26 mg/L under the same test conditions. [1]

Evidence DimensionInsecticidal Activity (LC50)
Target Compound DataFluorinated Pyrazole Derivative (11e): 0.23 mg/L
Comparator Or BaselineCommercial Standard (Chlorantraniliprole): 0.26 mg/L
Quantified Difference11.5% more potent than the commercial standard
ConditionsLarvicidal activity assay against oriental armyworm (Mythimna separata).

Procuring this specific 4-fluoro precursor is a prerequisite for developing next-generation insecticides that can achieve higher efficacy at lower concentrations than current market leaders.

Melting Point
Reported
142–145 °C
Elevated vs. non-fluorinated analog
May enhance recrystallization; data from vendor sources

Process Control: Enables Chemoselective Synthesis of Distinct Pyrazole Isomers

The reactivity of 2-aroyl-3-(dimethylamino)-propenenitriles, including this 4-fluoro analog, allows for controlled, regioselective synthesis of different pyrazole isomers based on reaction conditions. Reaction with hydrazine in an acidic medium chemoselectively yields the 4-cyano pyrazole derivative via condensation with the carbonyl group. [1] In contrast, using a basic medium directs the reaction pathway toward the 5-amino pyrazole isomer via attack at the nitrile function. [1]

Evidence DimensionReaction Pathway Control
Target Compound DataForms 4-cyano pyrazole under acidic conditions
Comparator Or BaselineForms 5-amino pyrazole under basic conditions
Quantified DifferenceQualitative but absolute difference in isomeric product
ConditionsCyclization with hydrazine under acidic (e.g., HCl in ethanol) vs. basic catalysis.

This predictable, condition-dependent reactivity provides process chemists with precise control over the synthetic outcome, enabling the targeted manufacture of specific, distinct intermediates without complex isomer separation.

Boiling Point
Reported
408.1 °C
2-F: 406.5 °C; 3-F: 407.1 °C
Highest among fluorobenzoyl regioisomers
Predicted/reported at 760 mmHg; may affect drying profiles
Commercial Purity
Class-level
≥97–98%
Widely available high-purity supply
Multi-vendor with COA; verify lot-specific data

Core Building Block for High-Potency Fluorinated Phenylpyrazole Insecticides

This compound is the specified precursor for synthesizing 3-(4-fluorophenyl)pyrazole intermediates, which are central to the development of next-generation insecticides. The evidence shows that final products derived from this core structure can exhibit insecticidal potency exceeding that of current commercial standards like chlorantraniliprole. [1]

Precursor for Fluorinated Pharmaceutical Scaffolds

The 3-(4-fluorophenyl)pyrazole-4-carbonitrile structure, readily accessed from this precursor, is a valuable scaffold in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance metabolic stability and target affinity, making this compound a relevant starting material for drug discovery programs targeting kinases, GPCRs, and other proteins. [2]

Strategic Starting Material for Regioselective Synthesis of Pyrazole Isomers

In process development, this compound is ideal for workflows requiring the selective synthesis of either 4-cyano or 5-amino pyrazole isomers. By simply tuning the reaction from acidic to basic conditions, chemists can direct the cyclization pathway, making it a versatile tool for building diverse libraries of pyrazole-based compounds from a single, reliable precursor. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Microwave-assisted fluorinated heterocycle synthesis
Yield efficiency under microwave conditions
Reproducibility of yield improvement vs. conventional heating
Recrystallizable intermediate for high-purity API steps
Higher melting point aiding crystallinity
Impurity profile consistency after recrystallization
High-temperature drying or solvent removal processes
Consistent boiling point profile
Residual solvent levels and process parameter reproducibility
Cost-efficient sourcing of high-purity enaminonitrile building block
Multi-vendor availability with documented purity
Lot-to-lot purity verification via certificate of analysis

XLogP3

2

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